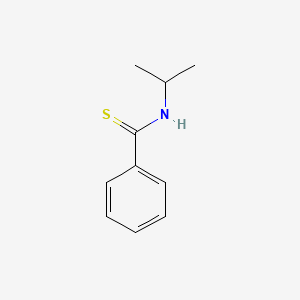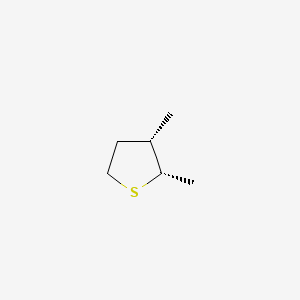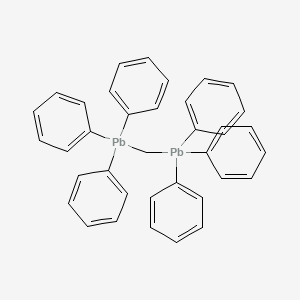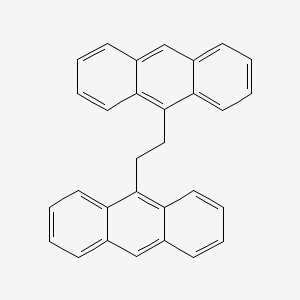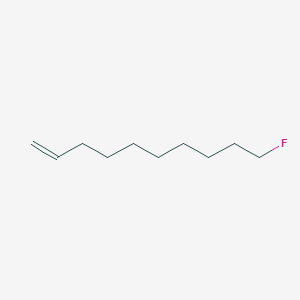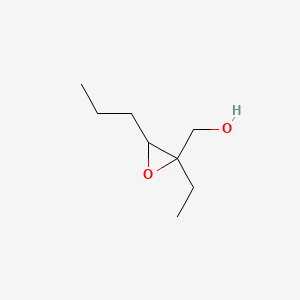
(2-Ethyl-3-propyloxiran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-3-propyloxiran-2-yl)methanol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol It is a member of the oxirane family, characterized by a three-membered epoxide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-3-propyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3-propyl-2-oxirane with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a peracid or a metal catalyst, to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale epoxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
(2-Ethyl-3-propyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and ethers.
科学研究应用
(2-Ethyl-3-propyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins
作用机制
The mechanism of action of (2-Ethyl-3-propyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological processes, including enzyme inhibition and modification of proteins .
相似化合物的比较
Similar Compounds
2-Ethyl-3-propyloxirane: A closely related compound with similar chemical properties.
2-Oxiranemethanol: Another epoxide with a different alkyl substitution pattern.
Uniqueness
(2-Ethyl-3-propyloxiran-2-yl)methanol is unique due to its specific substitution pattern on the epoxide ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
78-72-8 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
(2-ethyl-3-propyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H16O2/c1-3-5-7-8(4-2,6-9)10-7/h7,9H,3-6H2,1-2H3 |
InChI 键 |
VSHXAKJGKGGKKE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(O1)(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


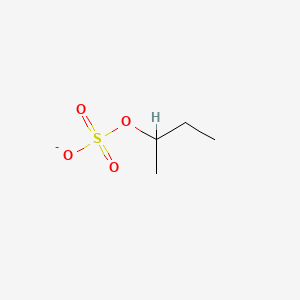
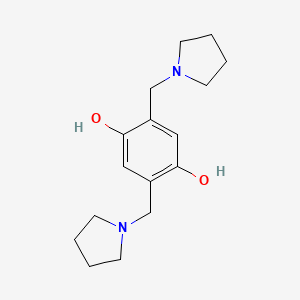
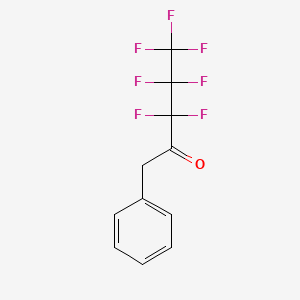
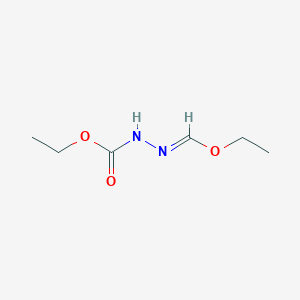
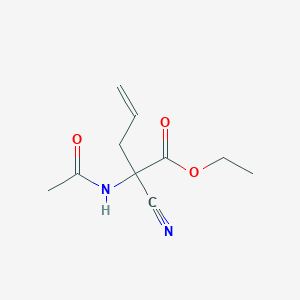
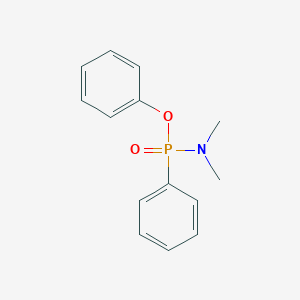
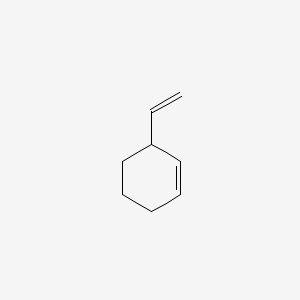
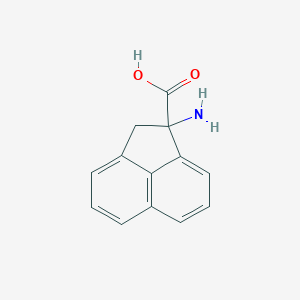
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
